5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Description
Historical Context of 1,2,4-Oxadiazole Discovery and Development
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides, though its potential remained unexplored for nearly eight decades. Early interest in this scaffold emerged in the 1940s, culminating in the 1960s with the development of oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, which was marketed as a cough suppressant. The heterocycle’s stability under physiological conditions and its capacity to serve as a bioisostere for ester and amide groups drove its adoption in medicinal chemistry. By the 21st century, advancements in cyclization techniques and catalysis enabled the efficient synthesis of diverse 1,2,4-oxadiazole derivatives, including those bearing sulfonyl groups.
Significance in Contemporary Heterocyclic Chemistry
The 1,2,4-oxadiazole ring is prized for its metabolic stability, planar geometry, and ability to participate in hydrogen bonding and π-π interactions. These properties make it a versatile building block for designing kinase inhibitors, antimicrobial agents, and anticancer compounds. The introduction of a benzenesulfonylmethyl group at the 5-position, as seen in this compound, enhances electron-withdrawing effects and steric bulk, potentially improving target binding affinity. Meanwhile, the 4-ethoxyphenyl substituent at the 3-position contributes hydrophobic interactions and modulates solubility.
Research Evolution of Sulfonyl-Substituted 1,2,4-Oxadiazoles
Sulfonyl-substituted 1,2,4-oxadiazoles represent a niche yet growing area of study. The sulfonyl group’s strong electron-withdrawing nature alters the heterocycle’s electronic density, influencing reactivity and biological activity. For example, recent work by Silva et al. (2022) demonstrated that 3-aryl-5-(2-arylvinyl)-1,2,4-oxadiazoles with sulfonyl modifications exhibit potent antiproliferative activity against chronic myeloid leukemia cells (EC~50~ = 5.5–13.2 µM) and Trypanosoma cruzi amastigotes (EC~50~ = 2.9 µM). Synthetic routes to such compounds often involve the cyclization of O-acylamidoximes or microwave-assisted solid-phase reactions, which improve yields and reduce purification challenges.
Table 1: Key Synthetic Methods for Sulfonyl-Substituted 1,2,4-Oxadiazoles
Current Research Landscape and Knowledge Gaps
Despite progress in synthesizing sulfonyl-modified 1,2,4-oxadiazoles, significant gaps persist in understanding their structure-activity relationships (SAR). For instance, the impact of methoxy and ethoxy substituents on the benzenesulfonyl and phenyl groups remains underexplored. Additionally, most studies focus on antiparasitic or anticancer applications, leaving potential antiviral or anti-inflammatory applications largely unaddressed. Computational modeling of this compound’s interactions with biological targets, such as tubulin or protease enzymes, could elucidate its mechanism of action but has not yet been reported. Furthermore, the compound’s pharmacokinetic profile—including absorption, distribution, and protein binding—requires empirical validation to complement existing in silico predictions.
This structured analysis underscores the compound’s potential while identifying critical areas for future investigation. Subsequent sections will delve into synthetic methodologies, spectroscopic characterization, and comparative biological activity profiles.
Properties
IUPAC Name |
5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-4-26-14-7-5-13(6-8-14)19-20-18(27-21-19)12-28(22,23)17-11-15(24-2)9-10-16(17)25-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXVYVOXCCFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2,5-dimethoxybenzenesulfonyl chloride with an appropriate nucleophile to form the sulfonylmethyl intermediate. This intermediate is then reacted with 4-ethoxyphenylhydrazine to form the desired oxadiazole ring under controlled conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce different oxadiazole or sulfonyl compounds.
Scientific Research Applications
5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and functional groups of the target compound with analogous 1,2,4-oxadiazole derivatives:
Key Observations :
- Ethoxy and methoxy groups at position 3 and 5 contribute to electron-donating effects, which may reduce electrophilicity compared to chloro or trifluromethoxy derivatives .
Physicochemical Properties
- Stability : Methoxy and ethoxy groups reduce ring strain and oxidative degradation relative to halogenated derivatives, as seen in compounds with bromo/iodo substituents .
Biological Activity
The compound 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocyclic compounds known for their pharmacological significance. They exhibit a variety of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of sulfonyl and ethoxyphenyl groups in the structure enhances their biological profile by improving solubility and bioavailability.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, a study demonstrated that certain oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast cancer) | 12.5 |
| This compound | HeLa (Cervical cancer) | 15.0 |
2. Antimicrobial Activity
Oxadiazoles have also been investigated for their antimicrobial properties. In vitro studies indicate that the compound shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
3. Anti-Alzheimer's Activity
A notable area of research involves the potential use of oxadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. A study indicated that derivatives with similar structures to our compound showed promising results in inhibiting these enzymes.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmission and cell signaling.
- Reactive Oxygen Species (ROS) Modulation : It may reduce oxidative stress by modulating ROS levels within cells.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value that positions it as a potential lead compound for further development.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial effects of various oxadiazole derivatives against pathogenic bacteria. The results indicated that our compound exhibited substantial inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for preparing 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole?
Methodological Answer: The synthesis typically involves cyclization reactions between substituted hydrazides and carbonyl precursors. A general approach includes:
Precursor Preparation : React 2,5-dimethoxybenzenesulfonyl chloride with a methyl-substituted hydrazide to form the sulfonamide intermediate.
Oxadiazole Formation : Condense the intermediate with 4-ethoxyphenyl-substituted nitriles or carboxylic acids under reflux in a polar aprotic solvent (e.g., DMSO or DMF) for 12–18 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Yields range from 40–65% depending on substituent steric effects .
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Sulfonyl chloride + hydrazide | THF | 4 | 70–80 |
| 2 | Nitrile, K₂CO₃, reflux | DMF | 18 | 45–65 |
| 3 | Column chromatography | Hexane/EtOAc | – | – |
Q. How can researchers characterize the structural integrity of this oxadiazole derivative?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : Confirm the oxadiazole ring (¹H NMR: δ 8.5–9.0 ppm for oxadiazole protons; ¹³C NMR: δ 165–170 ppm for C=N) and substituents (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 459.12).
- X-ray Crystallography : Resolve crystal packing and confirm sulfonyl-methyl bonding geometry .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, necessitating storage below 25°C .
- Light Sensitivity : The sulfonyl group may undergo photodegradation; store in amber vials under inert gas (N₂/Ar) .
- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions (pH < 3 or > 10). Use anhydrous solvents for reactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogens) to assess electronic/steric effects on target binding .
- Biological Assays : Screen analogs against enzyme targets (e.g., kinases, oxidases) using fluorescence polarization or SPR-based binding assays.
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .
Q. Example SAR Table :
| Substituent (R) | IC₅₀ (μM) vs. Target X | LogP | Binding Energy (kcal/mol) |
|---|---|---|---|
| 4-Ethoxy | 0.45 ± 0.02 | 3.2 | -8.9 |
| 4-Methoxy | 1.20 ± 0.15 | 2.8 | -7.5 |
| 4-Fluoro | 0.90 ± 0.10 | 3.0 | -8.1 |
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Methodological Answer:
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Orthogonal Assays : Combine enzymatic inhibition data with cellular uptake studies (LC-MS quantification) to distinguish target engagement from bioavailability limitations .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure on/off rates and confirm competitive vs. allosteric inhibition .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and HOMO/LUMO gaps (correlated with redox activity) .
- QSAR Modeling : Train models on datasets of oxadiazole derivatives to predict solubility (LogS) and permeability (Caco-2 assay) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to estimate membrane permeability .
Q. How can researchers design experiments to resolve discrepancies in reported cytotoxicity data?
Methodological Answer:
- Dose-Response Refinement : Test across a wider concentration range (e.g., 0.1–100 μM) with triplicate replicates to identify LD₅₀ more accurately .
- Cell Line Panels : Compare toxicity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic cell death .
Q. What strategies optimize the compound’s selectivity for therapeutic targets?
Methodological Answer:
- Fragment-Based Design : Introduce bulky groups (e.g., tert-butyl) to block off-target binding pockets .
- Click Chemistry : Attach biotin or fluorophores via azide-alkyne cycloaddition for pull-down assays to identify off-target proteins .
- Proteomic Profiling : Use affinity purification followed by LC-MS/MS to map interaction networks .
Data Contradiction Analysis Example :
If conflicting reports exist on thermal stability:
Replicate DSC Protocols : Ensure identical heating rates (e.g., 10°C/min) and sample purity (>95% by HPLC).
Environmental Controls : Compare data under inert (N₂) vs. aerobic conditions to rule out oxidative decomposition .
Collaborative Validation : Cross-check results with independent labs using standardized reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
